Computed Lipophilicity (XLogP3-AA): 5-Methyl Group Increases LogP by +0.4 Units Versus Des-Methyl Analog
The target compound 2-(azetidin-3-yl)-5-methylpyrimidine exhibits a computed XLogP3-AA value of 0, compared with −0.4 for the direct des-methyl analog 2-(azetidin-3-yl)pyrimidine (CAS 1236861-61-2), representing a quantified lipophilicity increase of +0.4 log units attributable solely to the 5-methyl substituent [1][2]. This shift places the target compound at the threshold of ideal CNS drug-likeness (LogP 0–3), whereas the des-methyl analog falls below the typically desirable range.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 (PubChem computed) |
| Comparator Or Baseline | 2-(Azetidin-3-yl)pyrimidine (CAS 1236861-61-2): XLogP3-AA = −0.4 |
| Quantified Difference | ΔXLogP3-AA = +0.4 log units |
| Conditions | PubChem XLogP3 3.0 algorithm; neutral species |
Why This Matters
A 0.4 log unit lipophilicity difference can significantly alter membrane permeability (typically 0.5 log unit shifts correlate with measurable changes in PAMPA and Caco-2 permeability), directly impacting compound selection for CNS-targeted versus peripheral programs.
- [1] PubChem. Compound Summary for CID 59418301: 2-(Azetidin-3-yl)-5-methylpyrimidine. Computed XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/1237171-23-1 (accessed 2026-05-04). View Source
- [2] PubChem. Compound Summary for CID 54775311: 2-(Azetidin-3-yl)pyrimidine. Computed XLogP3-AA = −0.4. https://pubchem.ncbi.nlm.nih.gov/compound/1236861-61-2 (accessed 2026-05-04). View Source
